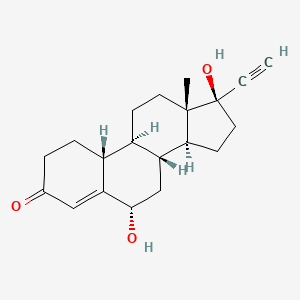
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential applications in various fields, including medicine and biology. This compound is known for its unique chemical structure, which includes hydroxyl groups at the 6 and 17 positions, and a triple bond at the 20 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Dehydrogenation: Formation of double bonds within the steroid structure.
Alkyne Formation: Introduction of a triple bond at the 20 position through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double or triple bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The compound’s effects are mediated through its ability to influence various signaling pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17alpha-Estradiol: A stereoisomer of estradiol with similar anti-inflammatory properties.
Alfatradiol: Another stereoisomer used in the treatment of androgenic alopecia.
Uniqueness
(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is unique due to its specific structural features, such as the hydroxyl groups at the 6 and 17 positions and the triple bond at the 20 position. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
438244-33-8 |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(6S,8R,9S,10R,13S,14S,17S)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
RONQVEAZNZIVHW-PYMHPSGOSA-N |
SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@@]2(C#C)O)O |
Kanonische SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Synonyme |
(6S,8R,9S,10R,13S,14S,17R)-17-Ethynyl-6,17-dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















